Technical Whitepaper: Thalidomide-O-acetamido-PEG5-C2-Br in Targeted Protein Degradation
Technical Whitepaper: Thalidomide-O-acetamido-PEG5-C2-Br in Targeted Protein Degradation
The following technical guide details the structural, physicochemical, and synthetic attributes of Thalidomide-O-acetamido-PEG5-C2-Br , a specialized linker-ligand conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).
[1][2][3]
Executive Summary
Thalidomide-O-acetamido-PEG5-C2-Br is a heterobifunctional precursor designed for the synthesis of PROTACs.[1][2] It functions as a "ready-to-conjugate" E3 ligase ligand, specifically recruiting Cereblon (CRBN) , a component of the CRL4 E3 ubiquitin ligase complex.[1][2][3]
This molecule integrates three critical functional domains:
-
Warhead: A 4-hydroxythalidomide derivative for high-affinity CRBN binding.[1][2]
-
Linker: A hydrophilic PEG5 spacer to modulate solubility and ternary complex geometry.[2]
-
Electrophile: A terminal alkyl bromide (C2-Br) for chemoselective alkylation of Target Protein (POI) ligands.[1][2]
Part 1: Chemical Identity & Structural Analysis[1][3]
Nomenclature and Identification
-
Systematic Name (IUPAC):
-{2-[2-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy}acetamide[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Molecular Formula:
[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
CAS Number: (Specific analog often cataloged as Thalidomide-linker-Br variants; widely available under catalog IDs such as S15358961).[1][2]
Structural Dissection
The molecule is engineered to overcome the poor solubility of native thalidomide while providing a versatile handle for conjugation.[2]
| Domain | Component | Function |
| E3 Ligand | 4-Hydroxythalidomide | Binds to the tri-tryptophan pocket of CRBN.[1][2] The 4-position substitution minimizes steric clash with the protein surface.[1][2] |
| Connector | An ether-amide linkage ( | |
| Spacer | PEG5 (Pentaethylene glycol) | Increases aqueous solubility and provides flexibility to scan for optimal ubiquitination zones.[1][2] |
| Handle | Ethyl Bromide ( | A soft electrophile for |
Structural Visualization
The following diagram illustrates the connectivity and functional logic of the molecule.
Figure 1: Modular architecture of Thalidomide-O-acetamido-PEG5-C2-Br showing the linear connectivity from the E3 ligand to the reactive handle.[1][2]
Part 2: Physicochemical Properties[1][2][3][5][6]
Understanding the physical behavior of this building block is essential for successful conjugation and purification.[2]
Solubility Profile
Unlike native thalidomide, which has poor aqueous solubility (
-
Organic Solvents: Highly soluble in DMSO, DMF, and DMAc.[1][2] Soluble in DCM and Methanol.[2]
-
Aqueous Media: Moderate solubility.[1][2] While the PEG chain aids hydrophilicity, the thalidomide core remains hydrophobic.[2] Stock solutions should be prepared in DMSO.[2]
Stability and Storage[1][2][3][7]
-
Hydrolytic Sensitivity: The glutarimide ring of thalidomide is susceptible to spontaneous hydrolysis in basic aqueous conditions (
), leading to ring-opening and loss of CRBN binding affinity.[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Light Sensitivity: Thalidomide derivatives can be photosensitive; store in amber vials.[1][2]
-
Reactivity: The terminal alkyl bromide is moderately reactive.[2] It is stable as a solid but can hydrolyze or react with nucleophilic solvents (like pyridine) upon prolonged exposure in solution.[1][2]
| Property | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | |
| Storage Temperature | |
| Shelf Life | 12 months (Solid state) |
Part 3: Synthetic Utility & Mechanism[1][3]
Role in PROTAC Design
This molecule is a "linker-E3" conjugate.[1][2][4] In the convergent synthesis of PROTACs, it is reacted with a "warhead" (a ligand for the target protein) that possesses a nucleophilic handle.[1][2]
Why use the Bromide handle?
The alkyl bromide allows for a clean
Mechanism of Conjugation
The reaction typically involves a nucleophile (e.g., a secondary amine on the POI ligand) attacking the terminal carbon attached to the bromine.[1][2] The bromine leaves as a bromide ion, forming a stable C-N, C-S, or C-O bond.[1][2]
Figure 2: Reaction pathway for conjugating Thalidomide-O-acetamido-PEG5-C2-Br to a target protein ligand.
Part 4: Experimental Protocols
Standard Conjugation Protocol ( Alkylation)
Objective: Conjugate Thalidomide-O-acetamido-PEG5-C2-Br to a POI ligand containing a secondary amine.[1][2]
Reagents:
-
Base: Potassium Carbonate (
) or DIPEA (2.0 - 3.0 equiv)[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvent: Anhydrous DMF or Acetonitrile (
)[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Catalyst (Optional): Sodium Iodide (
, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Procedure:
-
Preparation: Dissolve the POI ligand and Base in anhydrous DMF under an inert atmosphere (
or ). -
Addition: Add Thalidomide-O-acetamido-PEG5-C2-Br dissolved in minimal DMF dropwise to the reaction mixture.
-
Activation (Optional): If reaction is sluggish, add catalytic
. -
Incubation: Stir at
for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide starting material (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).[1][2] -
Work-up:
-
Purification: Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid high pH mobile phases to prevent glutarimide hydrolysis.[1][2]
Handling Precautions
-
Teratogenicity: Thalidomide derivatives are potent teratogens.[1][2] Double-gloving and handling inside a fume hood are mandatory.[1][2]
-
Hydrolysis Prevention: Do not store the compound in aqueous solution for extended periods.[2]
Part 5: Quality Control & Characterization[1][3]
To validate the integrity of the molecule before use, compare analytical data against these expected values.
1H NMR Signature (DMSO-d6)[1][2][3]
-
Imide Protons:
(s, 1H, Glutarimide NH).[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Aromatic Protons:
(m, 3H, Phthalimide Ar-H).[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Methine Proton:
(dd, 1H, CH at chiral center).[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Acetamido Linker:
(s, 2H,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).[1][2] -
PEG Backbone:
(large multiplet, PEGngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> protons).[1][2] -
Terminal Bromide:
(t, 2H,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).[1][2]
Mass Spectrometry[1][2][3]
-
Isotope Pattern: Bromine compounds exhibit a characteristic 1:1 doublet pattern for the molecular ion (
andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) due to and isotopes.[1][2] -
Expected m/z:
andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[1][2]
References
-
PubChem . (2025).[2] Thalidomide Compound Summary and Structural Data. National Library of Medicine.[2] Retrieved from [Link][1][2]
-
MDPI . (2025). Thalidomide-Based PROTACs: Structural Validation and Design Strategies. Retrieved from [Link]
